![molecular formula C8H5ClF2O2 B1521404 Methyl 3-chloro-2,4-difluorobenzoate CAS No. 948833-74-7](/img/structure/B1521404.png)
Methyl 3-chloro-2,4-difluorobenzoate
Overview
Description
“Methyl 3-chloro-2,4-difluorobenzoate” is a chemical compound with the molecular formula C8H5ClF2O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 3-chloro-2,4-difluorobenzoate” can be represented by the InChI code:1S/C8H5ClF2O2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,1H3
. This indicates the presence of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 2 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
“Methyl 3-chloro-2,4-difluorobenzoate” is a solid at room temperature . It has a molecular weight of 206.57 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Material Science
This compound could potentially be used in the field of material science. The team of scientists at Sigma-Aldrich, who have experience in all areas of research including Material Science, have been using this compound .
Chemical Synthesis
Methyl 3-chloro-2,4-difluorobenzoate can also be used in chemical synthesis . Its unique structure and properties may make it a useful reagent in the synthesis of other complex organic compounds .
Chromatography
In the field of chromatography, Methyl 3-chloro-2,4-difluorobenzoate could potentially be used as a standard or a test compound .
Analytical Research
This compound can be used in analytical research . Its unique properties can make it a valuable tool in the development and testing of new analytical methods .
Pharmaceutical Research
Methyl 2,3-Difluorobenzoate, a similar compound, is used in the preparation of tricyclic carboxamides as Hepatitis B core protein modulators . It’s possible that Methyl 3-chloro-2,4-difluorobenzoate could have similar applications in pharmaceutical research.
Safety And Hazards
“Methyl 3-chloro-2,4-difluorobenzoate” is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .
Future Directions
properties
IUPAC Name |
methyl 3-chloro-2,4-difluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYHTALZVVERSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673202 | |
Record name | Methyl 3-chloro-2,4-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-2,4-difluorobenzoate | |
CAS RN |
948833-74-7 | |
Record name | Methyl 3-chloro-2,4-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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